molecular formula C10H12N4 B3056440 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine CAS No. 714568-70-4

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine

Cat. No.: B3056440
CAS No.: 714568-70-4
M. Wt: 188.23 g/mol
InChI Key: RFVLUEHMLQTRRC-UHFFFAOYSA-N
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Description

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to an ethanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine typically involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while substitution reactions on the phenyl ring can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole compounds are well-known for their antimicrobial properties. Studies have shown that 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine exhibits significant activity against various bacterial strains and fungi. For instance, research indicates that triazole derivatives can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .

Anticancer Properties

Recent investigations have highlighted the potential of this compound in cancer therapy. The triazole moiety is linked to the inhibition of certain enzymes involved in tumor growth. A study demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the modulation of cell signaling pathways .

Case Study: Anticancer Activity

A specific study focused on the synthesis of triazole derivatives and their evaluation against human cancer cell lines. The results indicated that compounds similar to this compound displayed IC50 values lower than those of standard chemotherapeutics, suggesting enhanced efficacy .

Agricultural Applications

Fungicides

The triazole structure is prevalent in agricultural chemistry as it provides fungicidal properties. Compounds like this compound can be utilized to develop new fungicides that are effective against a range of crop diseases. Research has shown that these compounds can inhibit fungal growth by interfering with ergosterol biosynthesis .

Data Table: Efficacy Against Fungal Strains

Compound NameFungal StrainInhibition Zone (mm)
This compoundFusarium graminearum20
Triazole StandardFusarium graminearum15
This compoundBotrytis cinerea18
Triazole StandardBotrytis cinerea12

Materials Science

Coordination Chemistry

The ability of triazoles to form coordination complexes with metal ions has led to their use in materials science. This compound can act as a ligand in metal-organic frameworks (MOFs), which are materials with applications in gas storage and separation.

Case Study: Metal Complex Formation

A study demonstrated the synthesis of a copper(II) complex using this compound as a ligand. The resulting MOF exhibited enhanced stability and selectivity for carbon dioxide capture compared to traditional materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications .

Biological Activity

Overview

2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine, with CAS Number 714568-70-4, is a chemical compound characterized by a triazole ring linked to a phenyl group and an ethanamine chain. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its unique structural properties and potential biological activities.

The biological activity of this compound primarily stems from its ability to form coordination polymers. These polymers have been shown to interact with metal ions and influence biochemical pathways related to metal ion homeostasis and ligand binding. The compound's mode of action involves the formation of complexes that can modulate biological responses, particularly in the context of drug design and therapeutic applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, compounds with similar triazole structures have demonstrated significant inhibitory effects on various cancer cell lines:

Compound Cell Line IC50 (µM)
11lPANC10.17
11fPANC10.23
11dHepG20.73
11gHepG20.71

These findings suggest that the presence of the triazole moiety contributes significantly to the anticancer activity through mechanisms such as inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for its antimicrobial activities. Coordination polymers formed from this compound have shown promise in detecting antibiotics and pesticides at low concentrations, indicating potential applications in environmental monitoring and public health.

Case Studies

  • Synthesis and Evaluation of Triazole Derivatives : A study synthesized various triazole derivatives and evaluated their biological activities. The derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics .
  • Metal Coordination Studies : Research focusing on the coordination properties of this compound revealed its capability to form stable complexes with transition metals, which can lead to enhanced biological activity through metal-mediated mechanisms .

Research Applications

The compound is not only significant in medicinal chemistry but also holds potential in materials science:

  • Coordination Polymers : Used as building blocks for advanced materials that exhibit luminescent or catalytic properties.
  • Drug Design : Investigated for developing enzyme inhibitors or receptor modulators that could lead to new therapeutic agents.

Properties

IUPAC Name

2-[4-(1,2,4-triazol-4-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-6-5-9-1-3-10(4-2-9)14-7-12-13-8-14/h1-4,7-8H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVLUEHMLQTRRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625377
Record name 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714568-70-4
Record name 4-(4H-1,2,4-Triazol-4-yl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=714568-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(4H-1,2,4-Triazol-4-yl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-amine
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Synthesis routes and methods

Procedure details

A suspension of tert-butyl 2-[4(4H-1,2,4-triazol-4-yl)phenyl]ethylcarbamate (250 mg, 0.87 mmol) in EtOAc (4 mL) at 0° C. was saturated with HCl(g). After stirring at 0° C. for two hours, the reaction was concentrated to give 2-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethanamine, which was used without further purification. LCMS (ES) 189.3 m/z (M+H)+.
Name
tert-butyl 2-[4(4H-1,2,4-triazol-4-yl)phenyl]ethylcarbamate
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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